molecular formula C19H22N4OS B6566360 N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021255-18-4

N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Cat. No. B6566360
CAS RN: 1021255-18-4
M. Wt: 354.5 g/mol
InChI Key: FJHMVDRRKCTYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, also known as N-Methyl-2-Phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide, is an organic compound that is used in scientific research. It is a derivative of pyrazolo[1,5-a]pyrazin-4-ylsulfanilamide, a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its potential therapeutic applications. N-Methyl-2-Phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been used as a model compound for the development of novel anti-inflammatory agents and has been studied for its potential to modulate the activity of various enzymes and receptors.

Mechanism of Action

N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide is believed to modulate the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Additionally, it has been shown to inhibit the activity of the human epidermal growth factor receptor (EGFR), which is involved in cell proliferation and survival. Furthermore, N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been shown to inhibit the activity of the serine/threonine kinase Akt, which is involved in various signaling pathways.
Biochemical and Physiological Effects
N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, it has been shown to inhibit the activity of the human epidermal growth factor receptor (EGFR), which is involved in cell proliferation and survival. Furthermore, N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been found to inhibit the activity of the serine/threonine kinase Akt, which is involved in various signaling pathways.

Advantages and Limitations for Lab Experiments

N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has several advantages for lab experiments. It is a relatively stable compound that is easy to synthesize and store. Additionally, it has been found to be non-toxic and non-mutagenic, making it safe to use in laboratory experiments. However, there are some limitations to using N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain experiments. Additionally, it is not as effective at inhibiting the activity of certain enzymes and receptors as other compounds.

Future Directions

The use of N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide in scientific research has the potential to lead to a number of future directions. For example, further research could be conducted to explore the potential of N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide as a therapeutic agent. Additionally, research could be conducted to explore the potential of N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide as a tool for studying the effects of various drugs on the activity of various enzymes and receptors. Furthermore, research could be conducted to explore the potential of N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide as a tool for studying the effects of various drugs on the expression of certain genes. Finally, research could be conducted to explore the potential of N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide as a tool for studying the effects of various drugs on the activity of various signaling pathways.

Synthesis Methods

N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide can be synthesized via a series of chemical reactions. The first step involves the reaction of 2-aminobenzamide with 3-methylbutanal to form the amide intermediate. This intermediate is then reacted with 2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide to form the desired product. The reaction is carried out in an inert atmosphere and at temperatures ranging from 0-50°C.

Scientific Research Applications

N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been used in a variety of scientific research applications. It has been studied for its potential to modulate the activity of various enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been used to study the effects of various drugs on the expression of certain receptors, such as the human epidermal growth factor receptor (EGFR). Furthermore, N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamidehenylpyrazolo[1,5-a]pyrazin-4-ylsulfanilamide has been used in the study of the effects of various drugs on the activity of various enzymes, such as the serine/threonine kinase Akt.

properties

IUPAC Name

N-(3-methylbutyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-14(2)8-9-20-18(24)13-25-19-17-12-16(15-6-4-3-5-7-15)22-23(17)11-10-21-19/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHMVDRRKCTYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methylbutyl)-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide

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